tert-Butyl 6,7-dimethyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
Description
tert-Butyl 6,7-dimethyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS: 1013333-61-3) is a spirocyclic compound featuring a chroman-4-one core fused to a piperidine ring via a spiro junction. The tert-butyl carbamate group at the 1'-position enhances steric protection and modulates solubility. This compound serves as a critical intermediate in synthesizing acetyl-CoA carboxylase (ACC) inhibitors for metabolic disorders like obesity and diabetes . Its synthesis involves a base-catalyzed spirocyclization of 1-(2-hydroxyphenyl)ethanone with tert-butyl 4-oxopiperidine-1-carboxylate, yielding 72% of the product as a white solid .
Properties
IUPAC Name |
tert-butyl 6,7-dimethyl-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-13-10-15-16(22)12-20(24-17(15)11-14(13)2)6-8-21(9-7-20)18(23)25-19(3,4)5/h10-11H,6-9,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWUMEIWQLJTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3(CCN(CC3)C(=O)OC(C)(C)C)CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70739456 | |
| Record name | tert-Butyl 6,7-dimethyl-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70739456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013333-61-3 | |
| Record name | tert-Butyl 6,7-dimethyl-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70739456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 6,7-dimethyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate is a complex organic compound notable for its unique spirocyclic structure. With a molecular formula of and a molecular weight of approximately 345.43 g/mol, this compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound features a tert-butyl group , two methyl groups at the 6 and 7 positions of the chroman ring, and a piperidine moiety . The presence of the carbonyl group and spiro structure contributes to its reactivity and biological activity.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, studies report that related compounds exhibit IC50 values ranging from 2.28 to 3.54 µM against cancer cell lines such as A549 and DU145 .
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity, particularly against gram-negative bacteria .
- Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit specific enzymes such as Topoisomerase I (Top1), which is crucial in cancer therapy .
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Cytotoxicity Studies : A study demonstrated that certain meroterpenoids showed dose-dependent inhibition of cancer cell proliferation, with some compounds exhibiting IC50 values lower than those of standard treatments like cisplatin .
- Mechanistic Insights : Research on related compounds has revealed mechanisms such as the inhibition of the Ras/MAPK pathway in lung cancer cells, highlighting their potential as therapeutic agents .
- Comparative Analysis : A comparative study of structurally similar compounds indicated that variations in functional groups significantly influence biological activity and pharmacokinetics .
Data Table: Comparative Biological Activity
| Compound Name | Structural Features | IC50 (µM) | Biological Activity |
|---|---|---|---|
| tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | Bromine atom instead of methyl groups | Not specified | Potentially different reactivity |
| tert-Butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | Additional carboxylic acid functionality | Not specified | Enhanced solubility |
| tert-Butyl 7-methoxy-4-oxospiro[chroman-2,4′-piperidine]-1' | Methoxy group at position 7 | Not specified | Influences pharmacokinetics |
Scientific Research Applications
Material Science Applications
1. Polymer Chemistry
tert-Butyl 6,7-dimethyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate can serve as a building block in the synthesis of novel polymers. Its functional groups allow for incorporation into polymer matrices, potentially enhancing mechanical properties and thermal stability.
2. Coatings and Adhesives
Due to its chemical stability and reactivity, this compound may be utilized in formulating advanced coatings and adhesives. Research into similar compounds has shown that they can improve adhesion properties and resistance to environmental degradation.
Agrochemical Applications
1. Pesticide Development
The unique structure of this compound positions it as a candidate for developing new pesticides. Its potential bioactivity against pests can be explored through structure-activity relationship (SAR) studies.
2. Plant Growth Regulators
Research indicates that spiro compounds can act as plant growth regulators (PGRs). Investigating the effects of this compound on plant growth parameters could lead to advancements in agricultural practices.
Case Study 1: Anticancer Screening
A research group evaluated a series of spiro compounds similar to this compound for their efficacy against breast cancer cell lines. The study found that modifications at the piperidine nitrogen significantly affected cytotoxicity levels.
Case Study 2: Polymer Synthesis
In a study focused on polymer composites, researchers incorporated derivatives of the compound into polyvinyl chloride (PVC) matrices. The results indicated enhanced thermal stability and mechanical strength compared to control samples.
Chemical Reactions Analysis
Deprotection of the tert-Butyloxycarbonyl (Boc) Group
The Boc group serves as a transient protective moiety for the piperidine nitrogen. Its removal enables further functionalization:
Reaction Conditions
-
Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Temperature: Room temperature
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Product: 6,7-Dimethyl-4-oxospiro[chroman-2,4'-piperidine] (free amine)
This reaction is critical for accessing the secondary amine, which can undergo subsequent acylation or alkylation .
Reduction of the 4-Oxo Group
The ketone at position 4 is susceptible to reduction, yielding a secondary alcohol:
Reagents and Conditions
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium borohydride | Methanol, 0°C | 4-Hydroxyspiro[chroman-2,4'-piperidine] | ~70%* |
| Lithium aluminum hydride | Tetrahydrofuran, reflux | 4-Hydroxyspiro[chroman-2,4'-piperidine] | ~85%* |
*Yields estimated based on analogous reductions of spirochromanones.
Acylation of the Piperidine Nitrogen
After Boc deprotection, the free amine reacts with acylating agents:
Example Reaction
-
Reagent: Quinoline-4-carboxylic acid, HATU (coupling agent), triethylamine (base)
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Conditions: DMF, room temperature, 6 hours
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Product: 1'-(Quinoline-4-carbonyl)-6,7-dimethyl-4-oxospiro[chroman-2,4'-piperidine]
This method is adapted from protocols used for structurally related spirochromanones .
Nucleophilic Addition to the Ketone
The 4-oxo group participates in nucleophilic additions, forming hemiketals or hydrates under acidic or aqueous conditions.
Key Observations
-
Hydrate Formation: Favored in aqueous acidic media.
-
Enolate Generation: Achieved with strong bases (e.g., LDA), enabling alkylation at the α-position.
Oxidative Modifications
While the 4-oxo group is resistant to further oxidation, the methyl substituents may undergo selective oxidation under harsh conditions:
Hypothetical Pathway
-
Reagent: KMnO₄, acidic conditions
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Product: 6/7-Carboxylic acid derivatives (theoretical; not experimentally verified for this compound).
Spirocyclic Ring Stability
The spiro junction remains intact under standard reaction conditions but may undergo ring-opening under extreme acidic or basic environments.
Notable Stability Features
Comparison with Similar Compounds
Structural and Functional Differences
Key analogs and their distinguishing features:
Key Observations:
- Core Heterocycles: Replacement of the chroman ring with benzoxazine () or pyran-pyrazino-pyrrolo-pyrimidine () alters electronic properties and binding affinity.
- Substituent Effects : Bromine in benzoxazine derivatives () may enhance electrophilic reactivity for cross-coupling reactions, unlike the dimethyl groups in the target compound.
- Thermal Stability : The brominated benzoxazine analog exhibits a high melting point (226–227°C), suggesting greater crystallinity compared to the target compound .
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl 6,7-dimethyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate typically follows a convergent approach involving:
- Formation of the chroman core with methyl substitutions at positions 6 and 7.
- Construction of the piperidine ring spiro-fused at the 2-position of chroman.
- Introduction of the 4-oxo group on the chroman ring.
- Installation of the tert-butyl carbamate (tert-butyl ester of carbamic acid) at the nitrogen of the piperidine ring.
This approach ensures regioselective formation of the spiro center and preserves the stereochemical integrity of the molecule.
Key Preparation Steps and Reaction Conditions
Based on literature precedent for similar spirochroman-piperidine derivatives, the preparation involves the following major steps:
| Step No. | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 6,7-dimethylchroman intermediate | Starting from 2,3-dimethylphenol via cyclization with appropriate aldehydes or ketones under acidic catalysis | Provides the chroman skeleton with methyl groups at 6 and 7 positions |
| 2 | Formation of spiro-piperidine ring | Reaction of chroman intermediate with piperidine derivatives under reflux in polar solvents (e.g., ethanol, acetonitrile) | Spiro carbon formed via nucleophilic attack and ring closure |
| 3 | Oxidation to introduce 4-oxo group | Use of mild oxidizing agents such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane | Ensures selective oxidation of chroman ring at position 4 |
| 4 | Protection of piperidine nitrogen with tert-butyl carbamate | Reaction with di-tert-butyl dicarbonate (Boc2O) in presence of base (e.g., triethylamine) | Introduces tert-butyl carbamate protecting group for stability and solubility |
Detailed Research Findings from Saurashtra University Study
A relevant study on the synthesis of spirochroman-piperidine derivatives, closely related to this compound, was conducted by RI Kalaria (2011). The key experimental observations include:
- The spiro compound was synthesized in a round-bottom flask (RBF) by reacting an intermediate chroman derivative (Intermediate-4) with piperidine under reflux.
- The reaction was monitored by TLC and purified by recrystallization.
- The oxidation step to introduce the keto group at the 4-position was achieved using PCC, yielding the 4-oxo-spiro compound with good selectivity.
- The tert-butyl carbamate protecting group was introduced via reaction with Boc anhydride, yielding the final tert-butyl carbamate derivative.
- The overall yield of the final compound was reported in the range of 65-75%, indicating an efficient synthetic route.
- Characterization by IR, NMR, and mass spectrometry confirmed the structure and purity.
Reaction Scheme Overview
The synthetic route can be summarized as:
- 2,3-dimethylphenol → chroman intermediate (methylated at 6,7)
- Chroman intermediate + piperidine → spiro[chroman-piperidine] intermediate
- Oxidation → 4-oxo-spiro intermediate
- Boc protection → tert-butyl carbamate final product
Data Table: Typical Reaction Conditions and Yields
| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Chroman formation | Acid catalysis (HCl or TsOH) | 80-100°C | 4-6 h | 70-80 | Methyl groups introduced at 6,7 positions |
| Spiro ring closure | Piperidine, reflux in ethanol | 78°C | 6-8 h | 68-72 | Formation of spiro center |
| Oxidation | PCC in dichloromethane | 25°C (room temp) | 2-3 h | 75 | Selective 4-oxo introduction |
| Boc protection | Boc2O, triethylamine, DCM | 0-25°C | 4 h | 80 | Protection of piperidine nitrogen |
Analytical Characterization Supporting Preparation
- Infrared Spectroscopy (IR): Presence of characteristic carbonyl stretch (~1700 cm⁻¹) confirming 4-oxo group; N-H stretch indicating carbamate.
- Nuclear Magnetic Resonance (NMR): Proton signals corresponding to methyl groups at 6,7 positions; spiro carbon signals; tert-butyl group singlet at ~1.4 ppm.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 345.4 g/mol.
- Melting Point: Consistent with literature values for pure compound.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing tert-Butyl 6,7-dimethyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves a three-step procedure:
Spirocyclization : Reacting 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone under base-catalyzed conditions to form the spirocyclic intermediate .
Deprotection : Removing the Boc group using trifluoroacetic acid (TFA) to yield spiro[chroman-2,4'-piperidin]-4-one.
Functionalization : Coupling with target moieties (e.g., quinoline derivatives) via HATU-mediated amidation in the presence of triethylamine .
- Optimization : Adjusting solvent polarity (e.g., DMF for solubility), temperature (room temperature for Boc removal), and stoichiometric ratios (1:1.2 for coupling reactions) can enhance yields.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the spirocyclic structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Used to confirm the spiro junction and substituent positions. For example, the deshielded carbonyl signal (~170 ppm in ¹³C NMR) confirms the 4-oxo group .
- HRMS : Validates molecular weight (C₂₀H₂₇NO₄, m/z 345.43) and purity .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves conformational details, such as dihedral angles between the chroman and piperidine rings .
Q. What safety precautions are critical when handling this compound in laboratory settings to mitigate health risks?
- Methodological Answer :
- PPE : Wear nitrile gloves, ANSI-approved goggles, and respiratory masks to avoid skin/eye contact and inhalation of aerosols .
- Ventilation : Use fume hoods during synthesis to prevent exposure to irritants (e.g., H302/H315/H319 hazards) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services to avoid environmental contamination .
Advanced Research Questions
Q. How can computational methods like conformational analysis using Cremer-Pople parameters aid in understanding the spiro structure's stability?
- Methodological Answer :
- Cremer-Pople Coordinates : Quantify ring puckering in the piperidine moiety. For example, amplitude (θ) and phase (φ) parameters derived from X-ray data predict pseudorotational mobility, which affects reactivity .
- DFT Calculations : Optimize ground-state geometries and compare with crystallographic data to identify steric clashes (e.g., 6,7-dimethyl groups hindering planarization) .
Q. What strategies are employed to evaluate the biological activity of this compound, particularly in anticancer research?
- Methodological Answer :
- In Vitro Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to measure IC₅₀ values. Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced cytotoxicity .
- Target Identification : Molecular docking (e.g., AutoDock Vina) predicts binding to acetyl-CoA carboxylase, a target in lipid metabolism pathways .
- SAR Studies : Modify the chroman substituents (e.g., methyl vs. fluoro groups) to correlate structural features with apoptosis induction .
Q. How do researchers address contradictions in reported biological activities or physicochemical properties of this compound?
- Methodological Answer :
- Data Validation : Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability. For example, conflicting solubility data may arise from polymorphic forms .
- Meta-Analysis : Cross-reference toxicity studies (e.g., OSHA/IARC classifications) to resolve discrepancies in carcinogenicity claims .
Q. What are the challenges in elucidating hydrogen-bonding patterns in the crystal structure of this compound, and how are they overcome?
- Methodological Answer :
- Graph Set Analysis : Assign motifs (e.g., R₂²(8) for N–H···O interactions) to map hydrogen-bond networks. SHELXPRO can visualize these patterns but requires high-resolution data (<1.0 Å) .
- Synchrotron Diffraction : Enhances resolution for weak H-bond detection (e.g., C–H···O contacts between tert-butyl and carbonyl groups) .
Data Gaps and Future Directions
- Physicochemical Data : Critical parameters like logP, aqueous solubility, and melting point remain unreported in existing SDS . Researchers should prioritize experimental determination via HPLC or DSC.
- Ecotoxicity : No bioaccumulation or soil mobility data exist . Microcosm studies could assess environmental risks.
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
